molecular formula C10H16N2O B13674869 2-(Aminomethyl)-4-isopropoxyaniline

2-(Aminomethyl)-4-isopropoxyaniline

Cat. No.: B13674869
M. Wt: 180.25 g/mol
InChI Key: YOCOMLNHULFAJC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-isopropoxyaniline is an organic compound that features an aniline moiety substituted with an aminomethyl group and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-isopropoxyaniline can be achieved through several methods. One common approach involves the reaction of 4-isopropoxyaniline with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The reaction typically proceeds as follows:

    Starting Material: 4-isopropoxyaniline

    Reagents: Formaldehyde, ammonium chloride

    Conditions: Acidic medium, typically hydrochloric acid

    Procedure: The 4-isopropoxyaniline is dissolved in an acidic medium, followed by the addition of formaldehyde and ammonium chloride. The mixture is then heated to promote the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-isopropoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amines

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

2-(Aminomethyl)-4-isopropoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-isopropoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can enhance the compound’s binding affinity to its target, while the isopropoxy group may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)phenol
  • 2-(Aminomethyl)indole
  • 4-(2-Aminoethyl)benzenesulfonamide

Comparison

2-(Aminomethyl)-4-isopropoxyaniline is unique due to the presence of both the aminomethyl and isopropoxy groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(aminomethyl)-4-propan-2-yloxyaniline

InChI

InChI=1S/C10H16N2O/c1-7(2)13-9-3-4-10(12)8(5-9)6-11/h3-5,7H,6,11-12H2,1-2H3

InChI Key

YOCOMLNHULFAJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)CN

Origin of Product

United States

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